molecular formula C7H14FN B13001156 (2-Fluorocyclohexyl)methanamine

(2-Fluorocyclohexyl)methanamine

Cat. No.: B13001156
M. Wt: 131.19 g/mol
InChI Key: CGUKMUGMCFSIDE-UHFFFAOYSA-N
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Description

(2-Fluorocyclohexyl)methanamine is a chemical compound with the molecular formula C7H14FN It is a derivative of cyclohexylmethanamine, where one hydrogen atom on the cyclohexyl ring is replaced by a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorocyclohexyl)methanamine typically involves the fluorination of cyclohexylmethanamine. One common method is the direct fluorination of cyclohexylmethanamine using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow fluorination. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: (2-Fluorocyclohexyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2-Fluorocyclohexyl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new psychoactive substances.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Fluorocyclohexyl)methanamine involves its interaction with specific molecular targets. The fluorine atom in the compound can enhance its binding affinity to certain receptors or enzymes, leading to altered biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: (2-Fluorocyclohexyl)methanamine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of the compound, making it distinct from its analogs .

Properties

Molecular Formula

C7H14FN

Molecular Weight

131.19 g/mol

IUPAC Name

(2-fluorocyclohexyl)methanamine

InChI

InChI=1S/C7H14FN/c8-7-4-2-1-3-6(7)5-9/h6-7H,1-5,9H2

InChI Key

CGUKMUGMCFSIDE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CN)F

Origin of Product

United States

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